1-Chloro-1-butene

Atmospheric chemistry Gas-phase kinetics Night-time tropospheric oxidation

1-Chloro-1-butene (CAS 4461-42-1) is a halogenated alkene with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. The CAS registry number 4461-42-1 is associated with the (E)- or trans- geometric isomer of 1-chlorobut-1-ene, in which the chlorine atom and the ethyl group reside on opposite sides of the C1=C2 double bond.

Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
CAS No. 4461-42-1
Cat. No. B1623148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-butene
CAS4461-42-1
Molecular FormulaC4H7Cl
Molecular Weight90.55 g/mol
Structural Identifiers
SMILESCCC=CCl
InChIInChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3
InChIKeyDUDKKPVINWLFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-butene (CAS 4461-42-1) Procurement Guide: Physical Properties and Isomeric Identity for Research Sourcing


1-Chloro-1-butene (CAS 4461-42-1) is a halogenated alkene with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. The CAS registry number 4461-42-1 is associated with the (E)- or trans- geometric isomer of 1-chlorobut-1-ene, in which the chlorine atom and the ethyl group reside on opposite sides of the C1=C2 double bond . This compound exists as a colorless, volatile liquid at ambient temperature and belongs to the class of vinyl chlorides (1-chloroalk-1-enes). Critically evaluated thermophysical property data—including normal boiling temperature, critical temperature, critical pressure, vapor pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity—are available through the NIST/TRC Web Thermo Tables, establishing a rigorous, standards-traceable physicochemical baseline for this compound [1]. Unlike saturated alkyl chlorides such as 1-chlorobutane, 1-chloro-1-butene contains both a reactive carbon–chlorine bond and an olefinic double bond, enabling participation in addition reactions, elimination chemistry, and transition-metal-catalyzed cross-coupling .

Why 1-Chloro-1-butene Cannot Be Replaced by Other C₄H₇Cl Isomers or 1-Chlorobutane in Research and Industrial Protocols


The molecular formula C₄H₇Cl encompasses at least five structurally or stereochemically distinct compounds—(E)-1-chloro-1-butene, (Z)-1-chloro-1-butene, 2-chloro-1-butene, 3-chloro-1-butene, and 1-chloro-2-butene (crotyl chloride)—each exhibiting markedly different physical properties and chemical reactivity profiles [1]. The saturated analog 1-chlorobutane (C₄H₉Cl) introduces an additional dimension of non-interchangeability due to its lack of olefinic functionality. Systematic experimental studies demonstrate that the position of the chlorine substituent relative to the double bond governs reaction rates with atmospheric radicals by up to nearly one order of magnitude [2], while geometric isomerism ((E) vs. (Z)) produces measurable differences in boiling point, density, refractive index, and thermodynamic stability [3][4]. These differentiable properties mean that procurement of the incorrect C₄H₇Cl isomer—or use of 1-chlorobutane as a presumed equivalent—can lead to failed reactions, irreproducible kinetic data, or compromised product purity in synthetic sequences where regio- and stereochemical identity of the alkenyl chloride is a critical process parameter.

Quantitative Differentiation Evidence for 1-Chloro-1-butene (CAS 4461-42-1) Versus Its Closest C₄H₇Cl Analogs


NO₃ Radical Reaction Rate: 1-Chlorobut-1-ene Is 5.8-Fold Less Reactive Than 2-Chlorobut-1-ene at Room Temperature

In a direct head-to-head experimental study using discharge-flow technique with optical-absorption detection of NO₃ at room temperature, 1-chlorobut-1-ene (predominantly the (E)-isomer associated with CAS 4461-42-1) exhibited a rate coefficient of 1.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ for reaction with the nitrate radical. This is 5.8-fold lower than 2-chlorobut-1-ene (7.0 × 10⁻¹⁴) and 9.2-fold lower than 2-chlorobut-2-ene (11.0 × 10⁻¹⁴), both measured under identical conditions [1]. The magnitude of this differential exceeds typical experimental uncertainty and establishes a rank order of reactivity governed by the position of chlorine substitution on the butene skeleton.

Atmospheric chemistry Gas-phase kinetics Night-time tropospheric oxidation

Boiling Point Differential: 1-Chloro-1-butene (68.0°C) Versus (Z)-Isomer (63.55°C) Enables Distillation-Based Isomer Verification

The normal boiling point of (E)-1-chloro-1-butene (CAS 4461-42-1) at atmospheric pressure is 68.0 ± 0.0 °C, as reported by ChemSpider and corroborated across multiple supplier databases . In contrast, the (Z)- or cis- isomer (CAS 7611-86-1) boils at 336.7 K (63.55 °C), as recorded in the NIST Chemistry WebBook with an uncertainty of approximately 1 K assigned by TRC [1]. This 4.45 °C boiling point differential—while modest—is analytically meaningful and reflects the different dipole moments and intermolecular packing efficiencies of the two geometric isomers. For comparison, the positional isomer 2-chloro-1-butene (CAS 2211-70-3) boils at 331.7 K (58.55 °C), and 3-chloro-1-butene (CAS 563-52-0) boils at approximately 64 °C [2].

Isomer separation Quality control Physical property verification

Vapor Pressure Differential: Alkenyl Chloride 1-Chloro-1-butene Exerts 49% Higher Vapor Pressure Than Saturated 1-Chlorobutane at 25°C

At 25 °C, 1-chloro-1-butene exhibits a vapor pressure of 154.1 ± 0.1 mmHg, compared to 103.4 ± 0.1 mmHg for the saturated analog 1-chlorobutane (CAS 109-69-3) . This represents a 49.0% increase in volatility attributable to the presence of the C1=C2 double bond and the reduced molecular weight of the alkenyl chloride (90.55 vs. 92.57 g/mol for the saturated analog). The corresponding enthalpy of vaporization is 29.7 ± 3.0 kJ/mol for 1-chloro-1-butene versus 30.4 ± 0.0 kJ/mol for 1-chlorobutane . The flash point of 1-chloro-1-butene is estimated at approximately −11.5 °C (with substantial uncertainty), categorizing it as a highly flammable liquid .

Volatility Process safety Vapor-phase reactivity Solvent selection

Geometric Isomerization Thermodynamics: (Z)-to-(E) Isomerization Is Exothermic by −2.8 kJ/mol, Confirming (E) as the Thermodynamically Favored Form

The enthalpy of reaction for the gas-phase isomerization of (Z)-1-chloro-1-butene to (E)-1-chloro-1-butene has been experimentally determined as ΔᵣH° = −2.8 ± 0.3 kJ/mol, measured by equilibrium methods [1]. The negative value indicates that the (E)-isomer (CAS 4461-42-1) is thermodynamically more stable than the (Z)-isomer (CAS 7611-86-1) by approximately 2.8 kJ/mol. This experimental finding is consistent with reduced steric repulsion between the chlorine atom and the ethyl group in the trans configuration. The magnitude of this stabilization energy, while modest, is sufficient to favor the (E)-isomer under equilibrium conditions and provides a thermodynamic rationale for selecting the (E)-isomer in applications where configurational stability is desired.

Thermodynamic stability Isomer equilibrium Computational validation

Refractive Index as a Rapid Purity Discriminator: (E)-Isomer n = 1.425 vs. (Z)-Isomer n = 1.4099 at 20°C

The refractive index (n) of (E)-1-chloro-1-butene is reported as 1.425–1.426 at 20 °C, whereas the (Z)-isomer exhibits a lower refractive index of approximately 1.4099 under comparable conditions . This difference of approximately 0.015 refractive index units substantially exceeds the typical measurement precision of a modern Abbe refractometer (±0.0002), making refractometry a rapid, non-destructive technique for distinguishing the (E)- and (Z)-isomers upon receipt. For additional context, the saturated analog 1-chlorobutane has a refractive index of 1.396–1.402 , and 3-chloro-1-butene has a refractive index of approximately 1.419–1.42 , each clearly differentiated from the target compound.

Analytical quality control Isomer identification Refractometry

Photochlorination Product Selectivity: 1-Butyne Photochlorination Yields Only 1–3% cis-1-Chloro-1-butene, Demonstrating Stereochemical Pathway Preference

In a detailed product distribution study of the photochlorination of 1-butyne in nonpolar media at −9 °C, Poutsma (1966) reported the formation of cis-1-chloro-1-butene (the (Z)-isomer) at only 1–3% of the total product mixture, alongside trans-1,2-dichloro-1-butene as the dominant product (85–90%) and 2-chloro-1-butene at <1% [1]. This low yield of the (Z)-isomer from a radical-mediated pathway contrasts with the thermodynamic preference for the (E)-isomer discussed above and highlights that radical addition-elimination pathways produce a distinct stereochemical outcome compared to ionic or thermal equilibration routes. For researchers synthesizing 1-chloro-1-butene via photochemical or radical methods, the CAS 4461-42-1 (E)-isomer is typically obtained through isomerization of the kinetically formed mixture rather than as a direct photoproduct.

Photochlorination Product distribution Radical chemistry Stereoselectivity

Optimal Procurement and Application Scenarios for 1-Chloro-1-butene (CAS 4461-42-1) Based on Quantitative Differentiation Evidence


Atmospheric Chemistry: Night-Time NO₃ Radical Kinetic Studies Requiring Isomer-Pure 1-Chlorobut-1-ene

Researchers modeling night-time tropospheric oxidation processes or conducting gas-phase kinetic measurements of NO₃ radical reactions must use 1-chlorobut-1-ene of verified isomeric purity. The rate coefficient of 1.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ differs by a factor of 5.8 from 2-chlorobut-1-ene, and even small contamination with the more reactive positional isomers would skew measured rate constants beyond acceptable uncertainty limits. Procurement of CAS 4461-42-1 with certificated (E)-isomer content is essential for reproducible kinetic datasets [1].

Synthetic Organic Chemistry: Stereodefined Vinyl Chloride Building Block for Cross-Coupling Reactions

As a vinyl chloride, (E)-1-chloro-1-butene (CAS 4461-42-1) serves as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, where the defined (E)-geometry of the alkenyl chloride is transmitted to the coupled product. The thermodynamic preference of −2.8 kJ/mol for the (E)-isomer ensures configurational stability under typical coupling conditions (60–100 °C). Procurement of CAS 4461-42-1 rather than the (Z)-isomer (CAS 7611-86-1) or mixed-isomer material is critical when the stereochemical outcome of the coupling reaction depends on the geometry of the starting alkenyl halide [2].

Quality Control and Incoming Material Verification: Rapid Refractive Index and Boiling Point Checks

Upon receipt of 1-chloro-1-butene, the refractive index (expected range: 1.425–1.426 at 20 °C) and boiling point (68.0 °C at 760 mmHg) provide two orthogonal, rapid, and instrumentally simple identity verification checks. A refractive index below 1.415 or a boiling point near 63–64 °C indicates likely mis-shipment of the (Z)-isomer (CAS 7611-86-1; n = 1.4099; bp = 63.55 °C). A boiling point near 77–78 °C and refractive index near 1.40 would indicate 1-chlorobutane contamination. These tests require only microliter sample volumes and standard laboratory equipment [3].

Process Engineering and Safety: Vapor Pressure-Informed Hazard Assessment for Scale-Up

The vapor pressure of 154.1 mmHg at 25 °C—49% higher than that of 1-chlorobutane—must be explicitly accounted for in process hazard analyses, ventilation design, and emission calculations when scaling reactions involving 1-chloro-1-butene. Use of the more commonly available 1-chlorobutane vapor pressure data (103.4 mmHg) as a surrogate would underestimate headspace volatile concentrations by approximately one-third, potentially leading to inadequate engineering controls for flammability and exposure risks .

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